molecular formula C11H15ClN2 B1420735 1-(2-Chlorobenzyl)hexahydropyrimidine CAS No. 898808-61-2

1-(2-Chlorobenzyl)hexahydropyrimidine

Cat. No.: B1420735
CAS No.: 898808-61-2
M. Wt: 210.7 g/mol
InChI Key: RHHDBEZKEPSFRE-UHFFFAOYSA-N
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Description

1-(2-Chlorobenzyl)hexahydropyrimidine is a chemical compound with the molecular formula C11H15ClN2 and a molecular weight of 210.71 g/mol . It is primarily used in research settings, particularly in the field of proteomics . The compound is characterized by the presence of a chlorobenzyl group attached to a hexahydropyrimidine ring, which contributes to its unique chemical properties.

Scientific Research Applications

1-(2-Chlorobenzyl)hexahydropyrimidine has several scientific research applications:

Mechanism of Action

While the specific mechanism of action for 1-(2-Chlorobenzyl)hexahydropyrimidine is not mentioned in the search results, it is used as a specialty product for proteomics research .

Preparation Methods

The synthesis of 1-(2-Chlorobenzyl)hexahydropyrimidine typically involves the reaction of ethyl benzoylacetate with formaldehyde and primary amines . The reaction is carried out in boiling methanol or pyridine, resulting in the formation of substituted hexahydropyrimidines. The process involves heating the reactants at a specific ratio and temperature to achieve the desired product. Industrial production methods may involve scaling up this reaction while ensuring the purity and yield of the compound.

Chemical Reactions Analysis

1-(2-Chlorobenzyl)hexahydropyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The chlorobenzyl group can undergo substitution reactions with various reagents. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.

Comparison with Similar Compounds

1-(2-Chlorobenzyl)hexahydropyrimidine can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-1,3-diazinane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2/c12-11-5-2-1-4-10(11)8-14-7-3-6-13-9-14/h1-2,4-5,13H,3,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHHDBEZKEPSFRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCN(C1)CC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80675497
Record name 1-[(2-Chlorophenyl)methyl]hexahydropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898808-61-2
Record name 1-[(2-Chlorophenyl)methyl]hexahydropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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